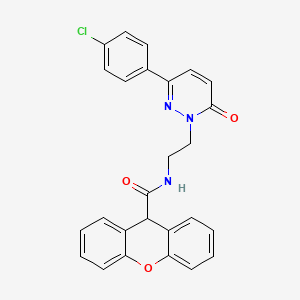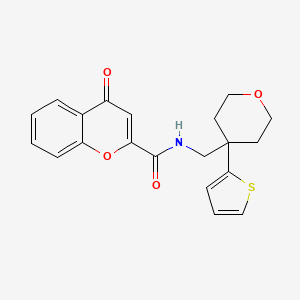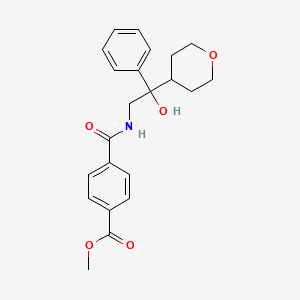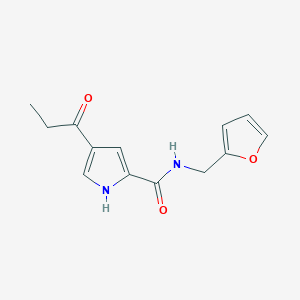![molecular formula C18H14O7 B2600187 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid CAS No. 302951-18-4](/img/structure/B2600187.png)
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid” is a chemical compound used in scientific research . It exhibits perplexing properties, making it ideal for various applications, such as drug discovery.
Molecular Structure Analysis
The empirical formula of this compound is C18H14O7 . Its molecular weight is 342.30 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Anticancer Research
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds with chromen-4-one structures can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .
Antioxidant Activity
This compound has been investigated for its antioxidant properties. The presence of the chromen-4-one moiety is known to contribute to the scavenging of free radicals, which can help in reducing oxidative stress. This makes it a valuable compound in the study of diseases related to oxidative damage, such as neurodegenerative disorders .
Anti-inflammatory Applications
Research has shown that 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis .
Antimicrobial Studies
The compound has been explored for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests its potential use in developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .
Enzyme Inhibition
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has been studied for its ability to inhibit certain enzymes. For example, it has shown inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. This property is particularly useful in the development of skin-whitening agents and treatments for hyperpigmentation disorders .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a promising candidate for further studies in neuroprotection .
Cardioprotective Applications
The compound has also been investigated for its cardioprotective properties. It can help in reducing the risk of cardiovascular diseases by mitigating oxidative stress and inflammation in cardiac tissues. This application is particularly important in the development of new treatments for heart diseases .
Photoprotective Research
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid has been studied for its potential in photoprotection. It can absorb UV radiation, thereby protecting the skin from UV-induced damage. This property is valuable in the formulation of sunscreens and other photoprotective products .
These applications highlight the versatility and potential of 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid in various fields of scientific research. Each application opens up new avenues for further investigation and development.
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-22-11-2-4-12(5-3-11)25-16-9-24-15-8-13(23-10-17(19)20)6-7-14(15)18(16)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKDLBSXBWYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)


![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)



